Cas no 361475-04-9 (methyl 3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate)
methyl 3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- QIIWBMUFGBHSRC-UHFFFAOYSA-N
- methyl 3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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- Inchi: 1S/C17H13BrN2O3S/c1-23-16(22)11-5-6-13-14(8-11)19-17(24)20(15(13)21)9-10-3-2-4-12(18)7-10/h2-8H,9H2,1H3,(H,19,24)
- InChI Key: QIIWBMUFGBHSRC-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C([H])=C([H])C(=C1[H])C([H])([H])N1C(N([H])C2C([H])=C(C(=O)OC([H])([H])[H])C([H])=C([H])C=2C1=O)=S
methyl 3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3168-0068-2μmol |
methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
361475-04-9 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3168-0068-5μmol |
methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
361475-04-9 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3168-0068-10μmol |
methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
361475-04-9 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3168-0068-20μmol |
methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
361475-04-9 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3168-0068-1mg |
methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
361475-04-9 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3168-0068-2mg |
methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
361475-04-9 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3168-0068-3mg |
methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
361475-04-9 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3168-0068-4mg |
methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
361475-04-9 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3168-0068-5mg |
methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
361475-04-9 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3168-0068-10mg |
methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
361475-04-9 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
methyl 3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on methyl 3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Introduction to Methyl 3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS No. 361475-04-9)
Methyl 3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS No. 361475-04-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of tetrahydroquinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The molecular structure of this compound features a complex arrangement of functional groups, including a 3-bromophenyl moiety, a methyl group, an oxo group, a sulfanylidene group, and a tetrahydroquinazoline core. These structural elements contribute to its unique chemical properties and biological interactions. The presence of the 3-bromophenyl group, in particular, suggests potential utility in the development of targeted therapies due to its ability to interact with specific biological targets.
In recent years, there has been a growing interest in tetrahydroquinazoline derivatives as scaffolds for drug discovery. These compounds have shown promise in various preclinical studies as inhibitors of key enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The specific configuration of Methyl 3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate makes it a particularly intriguing candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of novel therapeutic agents. The sulfanylidene group in its structure is known to enhance binding affinity and selectivity towards certain biological targets. This feature is particularly valuable in the context of drug design, where high specificity can minimize side effects and improve overall efficacy.
Recent studies have highlighted the importance of tetrahydroquinazoline derivatives in the treatment of various diseases. For instance, researchers have demonstrated that certain derivatives of this class can inhibit kinases and other enzymes that are overexpressed in cancer cells. The bromine atom in the 3-bromophenyl group also provides a handle for further chemical modifications, allowing researchers to fine-tune the biological activity of the compound.
The synthesis of Methyl 3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of key intermediates such as 3-bromobenzaldehyde and methyl acetoacetate. These intermediates are then coupled using various coupling reagents to form the tetrahydroquinazoline core.
The introduction of the sulfanylidene group into the molecule is achieved through nucleophilic substitution reactions or other suitable methods. This step is critical for establishing the correct stereochemistry and ensuring optimal biological activity. Once synthesized, the compound undergoes rigorous purification to remove any impurities that could affect its performance.
In terms of biological activity, preliminary studies suggest that Methyl 3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibits inhibitory effects on certain enzymes and receptors. For example, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and have been implicated in various cancers.
The compound's interaction with CDKs may lead to the development of new anticancer therapies that target specific pathways involved in tumor growth and progression. Additionally, its ability to modulate other signaling pathways could make it useful in treating inflammatory diseases and neurodegenerative disorders.
Further research is needed to fully elucidate the mechanisms by which this compound exerts its biological effects. In vitro studies using cell culture models will be essential for understanding its specificity and efficacy. Animal models will also be necessary to assess its pharmacokinetic properties and potential toxicity.
The development of new drugs is a complex process that requires extensive testing to ensure safety and efficacy. However,Methyl 3-(3-bromophenyl)methyl-4-oxyo-sulfanylidene -1,2,3,4 -tetrahydropyrazolone -7 -carboxylic acid (CAS No .361475 -04 -9) represents an exciting opportunity for researchers due to its unique structural features and promising preclinical data。
In conclusion,Methyl 3-(3-bromophenyl)methyl -4-oxyo -2 -sulfanyliden e -1,2,3,4 -tetrahydropyrazolone -7-carboxylic acid (CAS No .361475 -04 -9) is a structurally complex organic compound with significant potential as a therapeutic agent。 Its unique combination of functional groups makes it an attractive candidate for further investigation in drug discovery。 As research continues,this compound may play an important role in developing new treatments for various diseases。
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